molecular formula C8H13NO2 B130002 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145295-14-3

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate

Cat. No. B130002
M. Wt: 155.19 g/mol
InChI Key: BQCQFRLCYCZHOD-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, commonly known as tropane ester, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of tropane alkaloids and has been found to exhibit various biological and physiological effects.2.1]heptane-6-carboxylate.

Mechanism Of Action

The mechanism of action of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is mainly attributed to its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors and inhibits the binding of acetylcholine to these receptors. This results in the inhibition of parasympathetic nervous system activity, leading to various physiological effects.

Biochemical And Physiological Effects

Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce bronchial secretions and improve airway function in patients with asthma and COPD. It has also been found to reduce tremors and rigidity in patients with Parkinson's disease. Additionally, it has been used as an analgesic and anesthetic agent in surgical procedures.

Advantages And Limitations For Lab Experiments

Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has several advantages for lab experiments. It is a highly potent and selective antagonist of muscarinic acetylcholine receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of other diseases. Additionally, the use of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate as a research tool for studying the role of muscarinic acetylcholine receptors in various physiological processes is an area of interest for future research.

Synthesis Methods

The synthesis of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reductive amination of 3,4-dihydro-2H-pyran with 3-(4-methoxyphenyl)propanal followed by hydrogenation and esterification. This method yields the desired product with high purity and yield.

Scientific Research Applications

Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been extensively studied for its various biological and physiological effects. It has been found to exhibit potent anticholinergic activity and has been used in the treatment of various diseases such as Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD). It has also been found to have analgesic and anesthetic properties and has been used in pain management and surgical procedures.

properties

CAS RN

145295-14-3

Product Name

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

BQCQFRLCYCZHOD-FSDSQADBSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2

SMILES

COC(=O)C1CC2CC1NC2

Canonical SMILES

COC(=O)C1CC2CC1NC2

synonyms

2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R-exo)-(9CI)

Origin of Product

United States

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